molecular formula C20H22N4O3S2 B2767127 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 442557-08-6

4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2767127
CAS RN: 442557-08-6
M. Wt: 430.54
InChI Key: IIDCHNVUVBOBQB-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, commonly known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTB belongs to the class of sulfonamide compounds, which have been widely studied for their diverse biological activities. In

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research on sulphonamide derivatives, including compounds with pyridine nucleus, benzene core, and sulphonamide functional groups, highlights their potential in the synthesis of metal complexes. These complexes have been studied for their structural elucidations and potential applications in enhancing biological and catalytic activities within the pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).

Heterocyclic Synthesis

Research into the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles led to the synthesis of a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This work demonstrates the compound's utility in the field of heterocyclic synthesis, providing a foundation for developing pharmaceuticals and other functional materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Capillary Electrophoresis of Related Substances

A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related compounds, including those with pyridine and pyrimidine rings, underscores the importance of analytical methods in identifying and quantifying pharmaceutical substances and their impurities. This research is crucial for quality control in pharmaceutical development and production (Ye, Huang, Li, Xiang, & Xu, 2012).

Synthesis and Cytotoxic Evaluation of Schiff Bases

The synthesis and cytotoxic evaluation of Schiff bases derived from sulfonamide and other heterocyclic moieties highlight their potential as chemotherapeutic agents. These compounds have shown significant cytotoxic activity against specific cancer cell lines, indicating their potential in cancer treatment (Govindaraj, Ramanathan, Rajendran, Ragu, Balachandaran, & Elanchleiyan, 2021).

H+/K+-ATPase Inhibitors

The development of benzimidazole sulfoxide derivatives as potent inhibitors of the H+/K+-ATPase enzyme showcases the application of pyridine-modified compounds in treating conditions like gastric acid secretion disorders. This research provides insights into designing molecules with improved stability and efficacy for potential therapeutic use (Ife, Dyke, Keeling, Meenan, Meeson, Parsons, Price, Theobald, & Underwood, 1989).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-3-4-13-24(2)29(26,27)17-7-5-16(6-8-17)19(25)23-20-22-18(14-28-20)15-9-11-21-12-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCHNVUVBOBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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